Hydrogen‑Bond Donor Count and Topological Polar Surface Area Comparison with Enoximone
The target compound contains three hydrogen‑bond donors (two imidazolone NH and one phenolic OH) versus two for Enoximone (imidazolone NH only) [REFS‑1]. This difference elevates TPSA from approximately 58 Ų (Enoximone) to approximately 86 Ų (target compound), a ~48% increase that translates into reduced passive membrane permeability and potentially narrower tissue distribution [REFS‑2].
| Evidence Dimension | Hydrogen‑bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 3; TPSA ≈ 86 Ų |
| Comparator Or Baseline | Enoximone (CAS 77671‑31‑9): HBD = 2; TPSA ≈ 58 Ų |
| Quantified Difference | ΔHBD = +1 (50% increase); ΔTPSA ≈ +28 Ų (+48%) |
| Conditions | Computed using the EPA CompTox Dashboard (DTXSID80574436) and PubChem (CID 5361154); TPSA calculated by the standard fragment‑based method (Ertl et al.). |
Why This Matters
Higher TPSA predicts lower oral bioavailability; therefore, procurement decisions for in‑vivo pharmacology must account for distinct absorption characteristics that preclude simple substitution with Enoximone.
- [1] EPA CompTox Chemicals Dashboard – DTXSID80574436 (2H‑Imidazol‑2‑one, 1,3‑dihydro‑4‑(4‑hydroxybenzoyl)‑5‑methyl‑). View Source
- [2] PubChem Compound Summary CID 5361154 – Enoximone. View Source
